

# M199 Medium: Application Notes and Protocols for Virus Propagation and Titration

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## Compound of Interest

Compound Name: M199

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## Introduction

Medium 199 (**M199**) is a chemically defined cell culture medium developed by Morgan, Morton, and Parker in 1950. Its complex formulation, containing a wide array of amino acids, vitamins, and other components, makes it particularly suitable for the cultivation of non-transformed cells and has led to its widespread use in virology and for vaccine production. This document provides detailed application notes and protocols for the use of **M199** in the propagation and titration of viruses.

## Composition of M199 Medium

**M199** is a complex medium containing a broad range of components essential for cell growth and maintenance. The exact formulation can vary slightly between manufacturers, but a typical composition is summarized in the table below.

Category	Component	Concentration (mg/L)
Amino Acids	L-Alanine	25.00
L-Arginine hydrochloride	70.00	
L-Aspartic acid	30.00	
L-Cysteine hydrochloride H2O	0.10	
L-Cystine 2HCl	26.00	
L-Glutamic Acid	67.00	
L-Glutamine	100.00	
Glycine	50.00	
L-Histidine hydrochloride H2O	22.00	
L-Hydroxyproline	10.00	
L-Isoleucine	20.00	
L-Leucine	60.00	
L-Lysine hydrochloride	70.00	
L-Methionine	15.00	
L-Phenylalanine	25.00	
L-Proline	40.00	
L-Serine	25.00	
L-Threonine	30.00	
L-Tryptophan	10.00	
L-Tyrosine disodium salt dihydrate	57.66	
L-Valine	25.00	
Vitamins	p-Aminobenzoic acid	0.05
Ascorbic acid	0.05	

D-Biotin	0.01	
Calciferol (Vitamin D)	0.10	
Choline chloride	0.50	
Folic Acid	0.01	
myo-Inositol	0.05	
Menadione (Vitamin K3)	0.01	
Niacin	0.025	
Niacinamide	0.025	
D-Pantothenic acid, hemicalcium	0.01	
Pyridoxal hydrochloride	0.025	
Pyridoxine hydrochloride	0.025	
Riboflavin	0.01	
Thiamine hydrochloride	0.01	
Vitamin A acetate	0.14	
alpha-Tocopherol phosphate, sodium	0.01	
Inorganic Salts	Calcium Chloride (anhydrous)	200.00
Ferric Nitrate nonahydrate	0.72	
Potassium Chloride	400.00	
Magnesium Sulfate (anhydrous)	97.67	
Sodium Chloride	6800.00	
Sodium Bicarbonate	2200.00	
Sodium Phosphate monobasic, anhydrous	122.00	

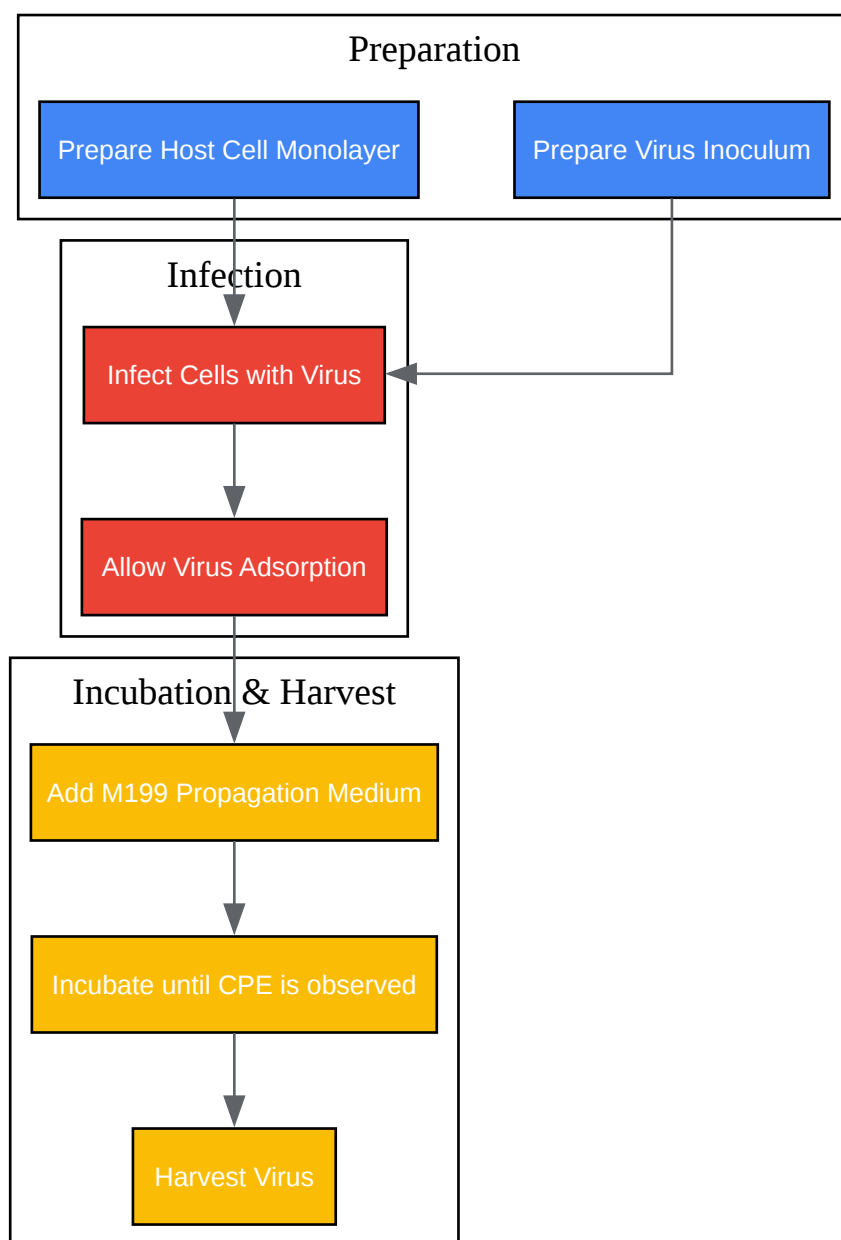
Other Components	Adenine sulfate	10.00
Adenosine 5'-monophosphate	0.20	
Adenosine 5'-triphosphate disodium	1.00	
Cholesterol	0.20	
D-Glucose (Dextrose)	1000.00	
Glutathione (reduced)	0.05	
Guanine hydrochloride	0.30	
Hypoxanthine	0.30	
Phenol Red	20.00	
D-Ribose	0.50	
Sodium Acetate (anhydrous)	50.00	
Thymine	0.30	
Tween 80	20.00	
Uracil	0.30	
Xanthine	0.30	

Note: Formulations may be available with Earle's or Hank's balanced salts. Earle's salts are suitable for use in a CO<sub>2</sub> incubator, while Hank's salts are intended for use in ambient air.

## Application: Virus Propagation

**M199** medium is frequently used for the propagation of a variety of viruses in different host cell lines. The low serum concentration used in viral propagation medium helps to minimize the interference of non-specific inhibitors present in the serum.

## General Workflow for Virus Propagation



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Caption: General workflow for virus propagation.

## Protocol for Virus Propagation in Vero Cells using M199 Medium

This protocol is a general guideline for propagating viruses such as Yellow Fever Virus in Vero cells.[1] Optimization may be required for specific virus-cell combinations.

#### Materials:

- Vero cells (or other suitable host cell line)
- **M199** with Earle's Balanced Salt Solution (EBSS)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Virus stock
- Sterile cell culture flasks, plates, and pipettes
- Humidified CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Culture Preparation:
  - Culture Vero cells in **M199** supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete growth medium).
  - Seed the cells into T-75 or T-150 flasks and grow to 90-100% confluency in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Virus Inoculation:
  - Prepare the virus inoculum by diluting the virus stock in serum-free **M199** to achieve the desired Multiplicity of Infection (MOI). A typical MOI for virus propagation is between 0.01 and 0.1.
  - Aspirate the complete growth medium from the confluent cell monolayer.
  - Wash the cell monolayer once with sterile PBS.

- Add the virus inoculum to the cells. Use a minimal volume to ensure the entire monolayer is covered (e.g., 1-2 mL for a T-75 flask).
- Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
- Incubation and Harvest:
  - After the adsorption period, add **M199** propagation medium. This is typically **M199** supplemented with a lower concentration of FBS (e.g., 2%) and 1% Penicillin-Streptomycin.
  - Incubate the infected cultures at 37°C with 5% CO<sub>2</sub>.
  - Monitor the cells daily for the development of cytopathic effects (CPE), such as cell rounding, detachment, and syncytia formation.
  - When 75-90% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the virus.
  - To harvest, scrape the cells into the culture medium.
  - Subject the cell suspension to three cycles of freezing and thawing to lyse the cells and release the intracellular virus particles.
  - Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to pellet the cell debris.
  - Collect the supernatant containing the virus stock.
  - Aliquot the virus stock and store at -80°C.

## Application: Virus Titration

Virus titration is essential to determine the concentration of infectious virus particles in a sample. **M199** can be effectively used in both plaque assays and 50% Tissue Culture Infectious Dose (TCID<sub>50</sub>) assays.

## Plaque Assay

A plaque assay is a standard method to determine the number of plaque-forming units (PFU) in a virus sample. Each plaque originates from a single infectious virus particle.

This protocol is adapted for viruses that form plaques on susceptible cell monolayers, such as Reovirus on L929 cells.[\[2\]](#)

Materials:

- Confluent monolayer of host cells in 6-well plates
- Virus sample
- **M199** with Earle's salts (liquid, 1X and 2X concentrations)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Agarose or Carboxymethyl cellulose (CMC)
- Neutral Red solution or Crystal Violet solution

Procedure:

- Preparation of Cell Monolayer:
  - Seed a suitable host cell line (e.g., L929 or Vero cells) into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
  - Incubate at 37°C with 5% CO<sub>2</sub>.
- Virus Dilution and Infection:
  - On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free **M199**.
  - Aspirate the growth medium from the confluent cell monolayers.

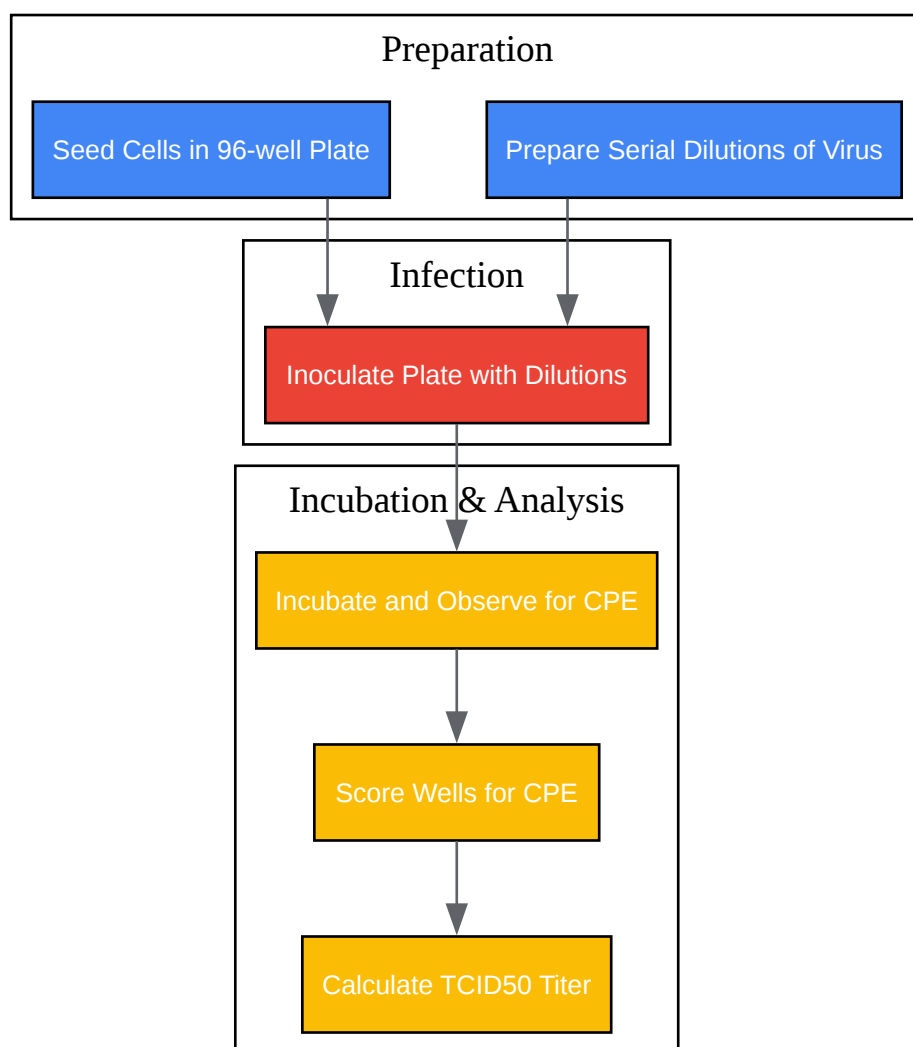


- Wash the monolayers once with sterile PBS.
- Inoculate duplicate wells with 100-200  $\mu$ L of each virus dilution.
- Incubate at 37°C for 1 hour, rocking the plates every 15 minutes to allow for virus adsorption.
- Overlay Application:
  - During the incubation, prepare the overlay medium. For a 1% agarose overlay:
    - Melt 2% agarose in sterile water and cool to 42-45°C in a water bath.
    - Warm 2X **M199** supplemented with 2-4% FBS and 2% Penicillin-Streptomycin to 37°C.
    - Mix equal volumes of the 2% agarose and the 2X **M199** to obtain a final concentration of 1% agarose in 1X **M199** with 1-2% FBS.
  - For a carboxymethyl cellulose (CMC) overlay:
    - Prepare a 2% CMC solution in water and autoclave.
    - Mix one part of the 2% CMC solution with one part of 2X **M199** (supplemented with 5% FCS and P/S).[\[3\]](#)
  - Aspirate the virus inoculum from the wells.
  - Gently add 2-3 mL of the overlay medium to each well.
  - Allow the overlay to solidify at room temperature before moving the plates.
- Incubation and Staining:
  - Incubate the plates at 37°C with 5% CO<sub>2</sub> for 3-10 days, depending on the virus, until plaques are visible.
  - To visualize the plaques, they can be stained. For Neutral Red staining (for living cells), add 1 mL of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-4 hours. Plaques will appear as clear zones against a red background of viable cells.

- For Crystal Violet staining, first fix the cells with 4% formaldehyde for at least 20 minutes. Then, remove the overlay and stain the monolayer with 0.1% Crystal Violet solution for 15-20 minutes. Plaques will be visible as clear areas where the cells have been lysed.
- Titer Calculation:
  - Count the number of plaques in the wells that have between 10 and 100 plaques.
  - Calculate the virus titer (PFU/mL) using the following formula:
    - $\text{Titer (PFU/mL)} = (\text{Average number of plaques}) / (\text{Dilution factor} \times \text{Volume of inoculum in mL})$

## 50% Tissue Culture Infectious Dose (TCID<sub>50</sub>) Assay

The TCID<sub>50</sub> assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.<sup>[4][5]</sup> This method is particularly useful for viruses that do not form distinct plaques.



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Caption: General workflow for a TCID<sub>50</sub> assay.

This is a general protocol that can be adapted for various viruses, such as Enterovirus 71, on susceptible cell lines.[6][7]

Materials:

- Susceptible host cell line (e.g., HeLa, Vero)
- **M199** with Earle's salts
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Virus sample
- Sterile 96-well cell culture plates
- Humidified CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

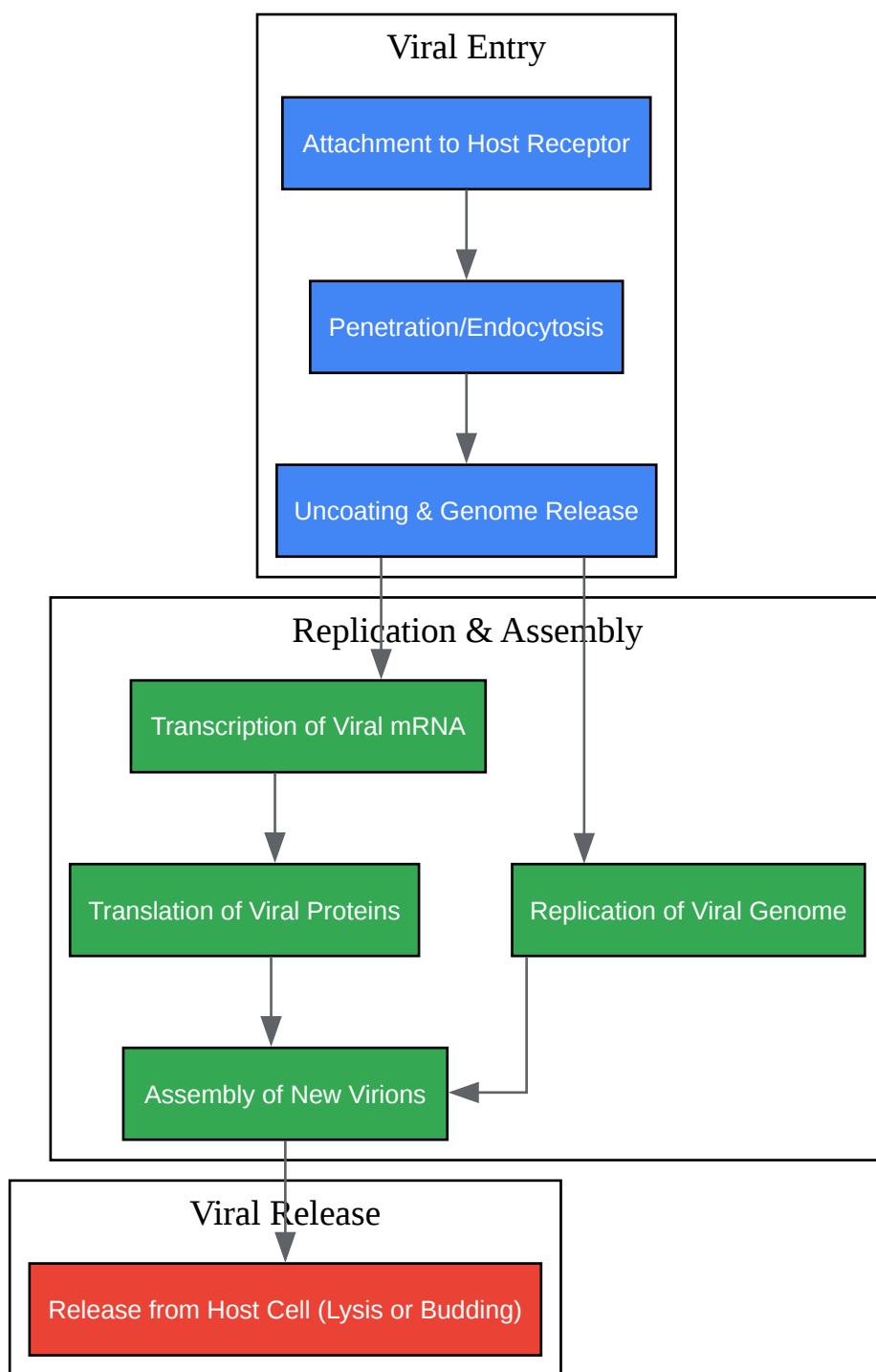
Procedure:

- Cell Plating:
  - Seed a 96-well plate with cells at a density that will form a confluent monolayer within 24 hours. A typical seeding density is  $1 \times 10^4$  to  $2 \times 10^4$  cells per well in 100  $\mu$ L of complete **M199** (with 10% FBS).
  - Incubate the plate overnight at 37°C with 5% CO<sub>2</sub>.
- Virus Dilution and Inoculation:
  - Prepare ten-fold serial dilutions of the virus stock (from  $10^{-1}$  to  $10^{-8}$  or higher) in **M199** with 2% FBS (infection medium).
  - Remove the growth medium from the 96-well plate.
  - Inoculate at least 4-8 replicate wells for each virus dilution with 100  $\mu$ L of the diluted virus.
  - Include several wells with infection medium only as negative controls (cell controls).
- Incubation and Observation:
  - Incubate the plate at 37°C with 5% CO<sub>2</sub> for 3 to 7 days.
  - Examine the plate daily under an inverted microscope for the presence of CPE. Score each well as positive (+) or negative (-) for CPE.
- TCID<sub>50</sub> Calculation (Reed-Muench Method):
  - Record the number of positive and negative wells for each dilution.

- Calculate the proportionate distance (PD) between the two dilutions that bracket the 50% endpoint.
  - $PD = (\% \text{ positive wells at dilution above } 50\% - 50\%) / (\% \text{ positive wells at dilution above } 50\% - \% \text{ positive wells at dilution below } 50\%)$
- The 50% endpoint dilution is calculated as:
  - $\text{Log}_{10} \text{ TCID}_{50}/\text{mL} = \text{Log}_{10} \text{ of the dilution above } 50\% + (PD \times \text{log}_{10} \text{ of the dilution factor})$
- The final titer is expressed as  $\text{TCID}_{50}/\text{mL}$ .

## Viral Entry and Replication Signaling

Successful virus propagation relies on the virus hijacking the host cell's machinery. The process begins with the virus binding to specific receptors on the cell surface, followed by entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and finally, release from the host cell.



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Caption: Simplified overview of viral replication.

Many viruses activate specific host cell signaling pathways to facilitate their replication. For example, some viruses activate the RAS-RAF-MEK-ERK pathway to promote their replication cycle.[8] Understanding these interactions is crucial for the development of antiviral therapies.

## Conclusion

**M199** medium remains a valuable and versatile tool for the propagation and titration of a wide range of viruses. Its well-defined composition provides a consistent environment for cell growth and viral replication, making it a reliable choice for researchers in virology and drug development. The protocols provided here offer a solid foundation for utilizing **M199** in these critical applications. As with any biological system, optimization of these protocols for specific virus-host cell systems is recommended to achieve the best results.

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- To cite this document: BenchChem. [M199 Medium: Application Notes and Protocols for Virus Propagation and Titration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608789#m199-medium-for-virus-propagation-and-titration]

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